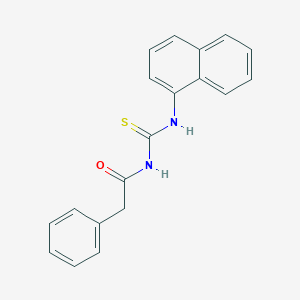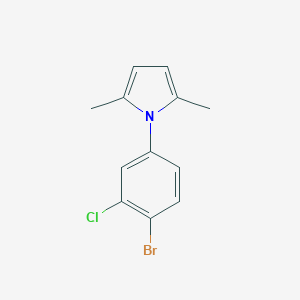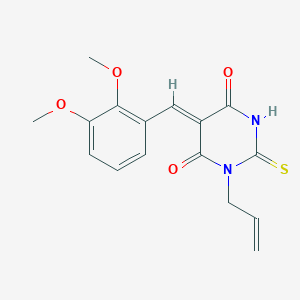![molecular formula C20H14BrN5OS B328756 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328756.png)
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a bromonicotinamide structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of the benzimidazole intermediate. This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Coupling with Phenyl Group: The benzimidazole intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of Carbonothioyl Group: The next step involves the introduction of the carbonothioyl group. This is typically achieved by reacting the intermediate with thiophosgene or a similar reagent.
Bromination of Nicotinamide: Finally, the bromonicotinamide moiety is introduced through a bromination reaction, where the nicotinamide is treated with a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromonicotinamide moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and catalytic amounts of base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-5-chloronicotinamide: Similar structure with a chlorine atom instead of bromine.
N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-5-fluoronicotinamide: Similar structure with a fluorine atom instead of bromine.
N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-5-iodonicotinamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the nicotinamide moiety may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14BrN5OS |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C20H14BrN5OS/c21-14-9-13(10-22-11-14)19(27)26-20(28)23-15-7-5-12(6-8-15)18-24-16-3-1-2-4-17(16)25-18/h1-11H,(H,24,25)(H2,23,26,27,28) |
InChI Key |
FCTQVXRNOCAAHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


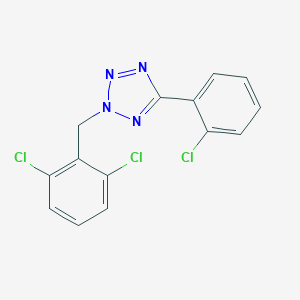
![5-[(3-Iodobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B328679.png)
![5-[(3-bromobenzyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)-1H-tetraazole](/img/structure/B328680.png)
![5-[(3-iodobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B328681.png)
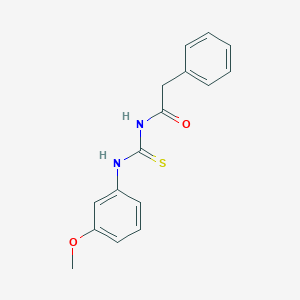
![N-[(4-ethoxyphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328683.png)
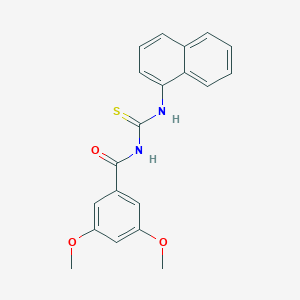
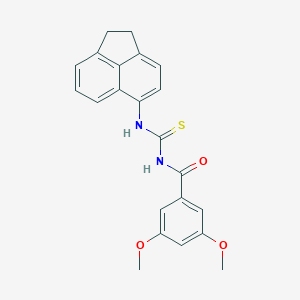
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(3,5-dimethoxybenzoyl)thiourea](/img/structure/B328688.png)
![3,5-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328689.png)
![Ethyl 2-{[(phenoxyacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328691.png)
